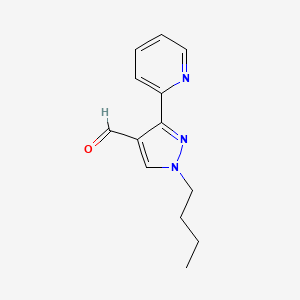

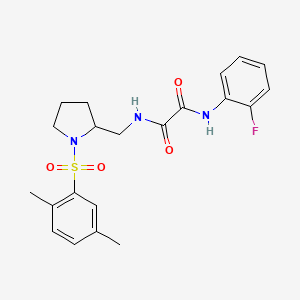

![molecular formula C17H12ClF3N2O2S B2494074 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide CAS No. 239112-32-4](/img/structure/B2494074.png)

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide" is a sulfonamide compound, a class of organic compounds known for their wide range of applications in medicinal and material chemistry.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves reactions between sulfonyl chlorides and amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012). Another example is the synthesis of N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives prepared from 3-pyridylamines and sulfonyl chlorides (Nakayama et al., 2011).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of these compounds can be examined and characterized using methods like X-ray diffraction and Density Functional Theory (DFT). For example, the sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by these methods to determine its molecular geometry (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds can engage in various chemical reactions. For instance, the synthesis of certain sulfonamide derivatives involves reactions like nucleophilic aromatic substitution (Williams et al., 2010). The stability of these molecules arises from hyperconjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis (Sarojini et al., 2012).

Physical Properties Analysis

The physical properties of sulfonamide compounds can be examined using techniques like thermal analysis and spectral studies. For example, the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved analyzing its thermal stability and spectral properties (Sarojini et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, such as their reactivity and potential as inhibitors or catalysts, can be explored through experimental and computational approaches. These approaches can help predict their relative stability and reactivity, as seen in the study of various sulfonamide derivatives (Vetrivelan, 2019).

科学的研究の応用

Microwave-Assisted Synthesis and Neurite Outgrowth Potentiation

A study by Williams et al. (2010) detailed the microwave-assisted synthesis of a related compound, highlighting its potential to enhance nerve growth factor-induced neurite outgrowths. This process represents an application in neurological research, particularly in the context of nerve regeneration and neuroprotection (Williams et al., 2010).

Coordination Geometry and Magnetic Anisotropy

Research by Wu et al. (2019) explored the effects of systematic substitution on sulfonamide ligands in cobalt(ii) complexes. This study correlates magnetic anisotropy with coordination geometry variations, which is significant for materials science and magnetic materials research (Wu et al., 2019).

Structural and Spectroscopic Analysis

Sarojini et al. (2012) synthesized and characterized a sulfonamide compound using various spectroscopic techniques and DFT study, illustrating its application in the field of molecular spectroscopy and computational chemistry (Sarojini et al., 2012).

PET Imaging Applications

Wang et al. (2008) reported on the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8. This highlights its application in biomedical imaging and diagnostic research (Wang et al., 2008).

Synthesis and Structural Characterization

Danish et al. (2021) reported on the synthesis and crystal structure of new sulfonamide derivatives, contributing to the field of crystallography and structural chemistry (Danish et al., 2021).

Organocatalysis in Chemical Synthesis

Syu et al. (2010) utilized a sulfonamide-based organocatalyst for the Michael addition of ketones to nitroolefins on water, demonstrating an application in organic synthesis and catalysis (Syu et al., 2010).

Sulfonamide Inhibitory Activities

Abbasi et al. (2015) evaluated sulfonamide derivatives of dagenan chloride for their lipoxygenase and α-glucosidase inhibitory activities, indicating potential applications in the development of anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

作用機序

Safety and Hazards

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2O2S/c18-14-8-12(17(19,20)21)9-22-15(14)10-23-26(24,25)16-7-3-5-11-4-1-2-6-13(11)16/h1-9,23H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYUICATKGVYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

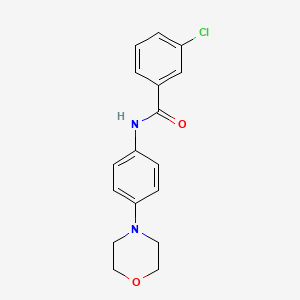

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)

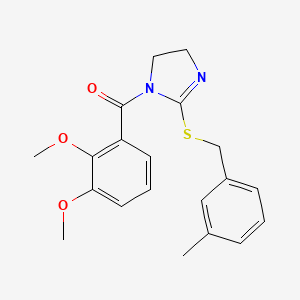

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

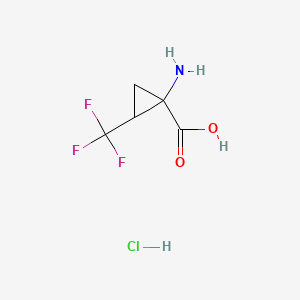

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)